Pyridine-2,6-diyldimethanediol
Description
Pyridine-2,6-diyldimethanediol (CAS 1195-59-1), also known as 2,6-Pyridinedimethanol, is a heterocyclic compound featuring a pyridine ring substituted with hydroxymethyl (-CH₂OH) groups at the 2 and 6 positions. Its molecular formula is C₇H₉NO₂, and it serves as a versatile ligand in coordination chemistry due to its dual hydroxyl groups, which enable metal chelation and hydrogen bonding . The compound is structurally related to pyridine-2,6-dicarboxamide derivatives but differs in functional groups, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
[6-(dihydroxymethyl)pyridin-2-yl]methanediol |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3,6-7,9-12H |
InChI Key |
IOKCERDCFONFII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(O)O)C(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,6-diyldimethanediol typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield this compound . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,6-diyldimethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyridine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include pyridine derivatives with aldehyde, carboxylic acid, or substituted functional groups .
Scientific Research Applications
Pyridine-2,6-diyldimethanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-2,6-diyldimethanediol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxamide Derivatives
Pyridine-2,6-dicarboxamide compounds, such as RR110 (pyridine-2,6-bis-quinolino-dicarboxamide), share the pyridine core but replace hydroxymethyl groups with carboxamide (-CONH₂) functionalities. Key differences include:
The carboxamide group in RR110 enhances its ability to stabilize RNA G-quadruplexes, suppressing translation, whereas the diol’s hydroxyl groups favor interactions with metal cations like Cu²⁺ and Fe³⁺ .
Furan-2,5-dicarboxamide Derivatives
Furan-based analogs, such as furan-2,5-dicarboxamide, replace the pyridine ring with a furan heterocycle. These compounds exhibit:
- Reduced Aromaticity : Furan’s lower aromaticity weakens π-π stacking interactions compared to pyridine derivatives.
- Altered Hydrogen Bonding : The furan oxygen participates in H-bonding, but the diol’s hydroxyl groups offer stronger and more versatile interactions .
- Biological Relevance : Furan derivatives show antimicrobial activity but lack the metal-chelating efficiency of pyridine-diols .
Substituted Pyridine Methanol Derivatives
Examples include (6-Methoxypyridin-2-yl)-methanol and (5,6-Dimethoxypyridin-2-yl)methanol (). These compounds feature methoxy (-OCH₃) groups alongside hydroxymethyl substituents:
| Property | This compound | (6-Methoxypyridin-2-yl)-methanol |
|---|---|---|
| Substituents | -CH₂OH at 2,6 positions | -CH₂OH at 2, -OCH₃ at 6 |
| Electronic Effects | Electron-withdrawing pyridine ring | Methoxy group donates electrons |
| Solubility | Moderate in polar solvents | Enhanced due to methoxy group |
The methoxy group increases electron density on the pyridine ring, altering reactivity and solubility compared to the diol .
(Pyridine-2,6-diyldimethylene)bis(diphenylmethanol)
This structurally complex derivative () features diphenylmethanol units linked via methylene bridges to the pyridine ring. Key distinctions:
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